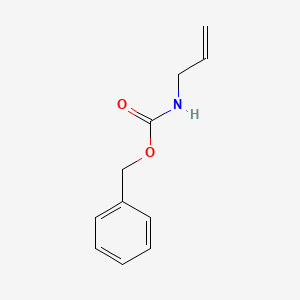

苄基烯丙基氨基甲酸酯

描述

Benzyl allylcarbamate is an organic compound with the molecular formula C11H13NO2 . It is a colorless to yellow liquid . The compound can be viewed as the ester of carbamic acid and benzyl alcohol .

Synthesis Analysis

Benzyl carbamate, a similar compound, is produced from benzyl chloroformate with ammonia . Carbamates are useful protecting groups for amines and can be installed and removed under relatively mild conditions .Molecular Structure Analysis

The molecular structure of Benzyl allylcarbamate consists of 27 bonds in total, including 14 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate .Chemical Reactions Analysis

Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines. After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .Physical And Chemical Properties Analysis

Benzyl allylcarbamate has a molecular weight of 191.23 . It is a colorless to yellow liquid at room temperature .科学研究应用

Green Chemistry Synthesis

Benzyl allylcarbamate is used in mechanochemical synthesis, a green chemistry approach that minimizes waste and avoids toxic solvents. For instance, it’s involved in the eco-friendly synthesis of carbamates, as demonstrated in a study published in ACS Sustainable Chemistry & Engineering. This method is beneficial for creating pharmaceuticals and other chemicals with a reduced environmental impact .

Protecting Groups in Organic Synthesis

In organic synthesis, protecting groups are crucial for the step-wise construction of complex molecules. Benzyl allylcarbamate serves as a protecting group for amines, allowing for selective reactions elsewhere in the molecule. This application is vital in the synthesis of pharmaceuticals and fine chemicals .

Anticonvulsant Properties

The compound has been utilized in the development of anticonvulsant medications. A vibrational ball-mill technique was used to obtain N-methyl-O-benzyl carbamate, showcasing Benzyl allylcarbamate’s role in creating treatments for conditions like epilepsy .

Selective Inhibition of Enzymes

Benzyl allylcarbamate derivatives have been studied for their selective inhibition of butyrylcholinesterase (BChE), an enzyme associated with Alzheimer’s disease. This specificity could lead to more targeted therapies with fewer side effects, as indicated by research published on the MDPI platform .

安全和危害

作用机制

Target of Action

Benzyl allylcarbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions . .

Mode of Action

Carbamates, in general, are known to interact with their targets (amines) by forming a covalent bond, thereby protecting the amines from unwanted reactions . The carbamate group can be removed under certain conditions, such as exposure to strong acid or heat .

Biochemical Pathways

Carbamates are often used in the synthesis of peptides , suggesting that they may play a role in the biochemical pathways related to protein synthesis and metabolism.

Pharmacokinetics

It is known that benzyl carbamate, a similar compound, is a white solid that is soluble in organic solvents and moderately soluble in water . This suggests that Benzyl allylcarbamate may have similar properties, which could affect its bioavailability.

Result of Action

The ability of carbamates to protect amines can have significant effects on biochemical reactions, as amines play crucial roles in various biological processes, including protein synthesis .

Action Environment

The removal of the carbamate group from amines can be influenced by environmental conditions such as ph and temperature .

属性

IUPAC Name |

benzyl N-prop-2-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-8-12-11(13)14-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLGKRDOEMLAJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340180 | |

| Record name | Benzyl allylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl allylcarbamate | |

CAS RN |

5041-33-8 | |

| Record name | Benzyl allylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

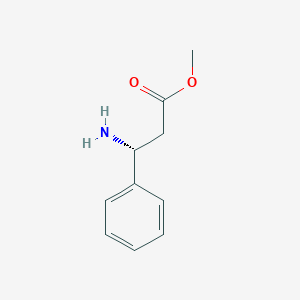

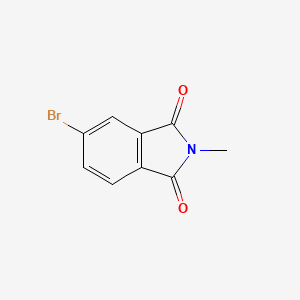

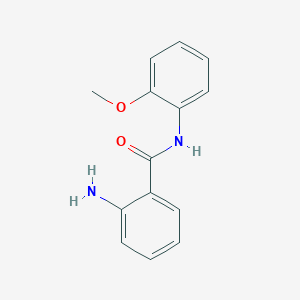

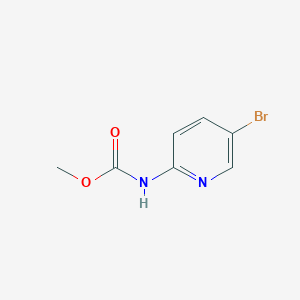

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

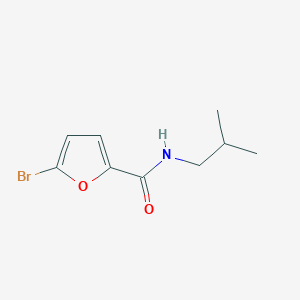

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1269704.png)

![3-[(Phenylsulfonyl)amino]benzoic acid](/img/structure/B1269705.png)